4-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide
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Overview
Description
4-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is a synthetic organic compound that features a complex structure combining a fluorinated benzamide moiety with an imidazo-thiazole ring system
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a derivative of, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, leading to their diverse biological effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological outcomes . For instance, some imidazole derivatives can inhibit enzyme activity, while others can modulate receptor function .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . These can range from pathways involved in inflammation and immune response to those involved in cell growth and proliferation .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on the known activities of imidazole derivatives, it can be inferred that this compound may have potential antimicrobial, anti-inflammatory, antitumor, and other activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide typically involves multiple steps:
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Formation of the Imidazo-Thiazole Core: : The imidazo-thiazole core can be synthesized via a cyclization reaction involving a thioamide and an α-halo ketone. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
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Introduction of the Phenyl Group: : The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated imidazo-thiazole in the presence of a palladium catalyst and a base.
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Attachment of the Fluorinated Benzamide: : The final step involves the coupling of the imidazo-thiazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazo-thiazole ring, potentially reducing double bonds or nitro groups if present.
Substitution: The fluorine atom on the benzamide ring can be substituted by nucleophiles under appropriate conditions, such as in the presence of a strong base.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a polar aprotic solvent and elevated temperatures.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazo-thiazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in organic reactions.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(benzyl)benzamide: Lacks the imidazo-thiazole core, making it less complex and potentially less active.
N-(phenylmethyl)-4-fluorobenzamide: Similar structure but without the thiazole ring, which may affect its biological activity.
Imidazo[2,1-b][1,3]thiazole derivatives: Share the core structure but differ in substituents, affecting their properties and applications.
Uniqueness
4-fluoro-N-({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methyl)benzamide is unique due to its combination of a fluorinated benzamide with an imidazo-thiazole core, providing a distinct set of chemical and biological properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
4-fluoro-N-[(6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS/c20-15-8-6-14(7-9-15)18(24)21-12-16-17(13-4-2-1-3-5-13)22-19-23(16)10-11-25-19/h1-9H,10-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSYPBVMQDBWOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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